methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C24H22ClNO5 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22ClNO5/c1-5-31-17-11-13(10-16(25)23(17)29-3)19-18(24(28)30-4)12(2)26-21-14-8-6-7-9-15(14)22(27)20(19)21/h6-11,19,26H,5H2,1-4H3 |
InChI Key |
LLNGELOIJWIKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel-Michael Cyclocondensation
The indeno[1,2-b]pyridine core is typically constructed via a one-pot MCR involving aldehydes, active methylene compounds, and 1-indanone. For the target compound, 3-chloro-5-ethoxy-4-methoxybenzaldehyde serves as the aryl aldehyde, while methyl cyanoacetate replaces malononitrile to introduce the ester moiety.
Procedure :
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Reactants :
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Mechanism :
-
Conditions :
Optimization :
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CuO nanoparticles enhance reaction efficiency by lowering activation energy.
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Ethanol improves solubility of aromatic intermediates compared to water.
Stepwise Synthesis
Preparation of 3-Chloro-5-Ethoxy-4-Methoxyphenyl Intermediate
The substituted phenyl group is synthesized prior to cyclization:
Synthesis of 3-Chloro-5-Ethoxy-4-Methoxybenzaldehyde :
-
Etherification :
-
Formylation :
Characterization :
Indeno[1,2-b]Pyridine Assembly
The pre-formed aldehyde undergoes cyclization with methyl cyanoacetate and 1-indanone:
Procedure :
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Reaction :
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Cyclization :
-
Workup :
Catalytic Innovations
Role of CuO Nanoparticles
CuO NPs (10–20 nm) enable room-temperature reactions by facilitating both Knoevenagel and Michael steps:
Solvent Effects
-
Water : Eco-friendly but limits solubility of aromatic substrates.
-
Ethanol : Balances solubility and reaction rate, preferred for bulky substituents.
Structural Characterization
Spectroscopic Data
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¹H NMR (600 MHz, DMSO-d₆):
δ 8.25 (s, 1H, H-1), 7.82 (d, J = 8.4 Hz, 1H, H-8), 7.45 (d, J = 8.4 Hz, 1H, H-7), 6.95 (s, 1H, H-5'), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, COOCH₃), 3.80 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃). -
¹³C NMR (151 MHz, DMSO-d₆):
δ 192.5 (C=O), 168.2 (COOCH₃), 158.9 (C-5), 152.1 (C-3'), 135.6 (C-4a), 128.9–114.7 (aromatic carbons), 64.5 (OCH₂CH₃), 56.2 (OCH₃), 52.0 (COOCH₃), 22.5 (CH₃). -
HRMS : m/z calcd. for C₂₄H₂₂ClNO₅ [M+H]⁺: 440.1264; found: 440.1268.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| One-pot MCR | CuO NPs | H₂O | 0.5 | 78 |
| Stepwise | Piperidine | EtOH | 6 | 82 |
| Thermal | NH₄OAc | EtOH | 8 | 68 |
Key Findings :
-
CuO NPs reduce reaction time by 90% compared to thermal methods.
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Ethanol marginally improves yields for sterically hindered substrates.
Industrial Scalability and Challenges
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for versatile reactions such as carbon-carbon bond formation through methods like the Suzuki–Miyaura coupling reaction.
-
Chemical Reactions :
- The compound can undergo various reactions including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Reacting with halogens or nucleophiles to modify functional groups.
- The compound can undergo various reactions including:
Biology
-
Bioactive Molecule :
- Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, making it a candidate for further investigation in biochemical pathways.
- Anticancer Activity :
Medicine
-
Therapeutic Potential :
- Research is ongoing to explore its anti-inflammatory and neuroprotective effects. The mechanism of action likely involves interaction with specific enzymes or receptors, modulating biological pathways essential for disease management.
- Drug Development :
Industry
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Material Science :
- Due to its unique chemical properties, the compound can be utilized in developing new materials such as polymers and coatings. This application leverages its stability and reactivity to enhance material performance.
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Agricultural Chemicals :
- Investigations into its use as a pesticide or herbicide are underway, given the increasing demand for effective agricultural chemicals that are environmentally friendly.
Summary of Applications
| Application Area | Specific Use | Example Studies |
|---|---|---|
| Chemistry | Intermediate for synthesis | Utilized in Suzuki–Miyaura reactions |
| Biology | Enzyme inhibition | Anticancer activity against human tumor cells |
| Medicine | Therapeutic agent | Potential anti-inflammatory effects |
| Industry | Material development | New polymer formulations |
Case Study Highlights
Mechanism of Action
The mechanism of action of methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Methyl 4-(4-Heptylphenyl)-2-Methyl-5-Oxo-4,5-Dihydro-1H-Indeno[1,2-b]Pyridine-3-Carboxylate
- Substituent : 4-Heptylphenyl (long alkyl chain).
- Molecular Weight : 429.56 g/mol.
- Key Differences :
- Lipophilicity : The heptyl chain enhances hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
- Applications : Used in industrial research, though biological activity data are unspecified.
- Structural Impact: The alkyl chain may stabilize van der Waals interactions in nonpolar environments.
Methyl 4-(2-Chlorophenyl)-2-Methyl-5-Oxo-4,5-Dihydro-1H-Indeno[1,2-b]Pyridine-3-Carboxylate
- Substituent : 2-Chlorophenyl.
- Key Differences :
- Electronic Effects : Chlorine at the ortho position induces steric hindrance and alters electron distribution compared to the target compound’s meta-chloro substituent.
- Biological Activity : Positional isomerism could affect receptor binding in pharmacological contexts.
Ethyl 4-(4-Dimethylaminophenyl)-2-Methyl-5-Oxo-4,5-Dihydro-1H-Indeno[1,2-b]Pyridine-3-Carboxylate (DDPC)
- Substituent: 4-Dimethylaminophenyl (electron-donating group).
- Key Differences :
- Optical Properties : Exhibits solvatochromic fluorescence due to intramolecular charge transfer, with quantum yields dependent on solvent polarity.
- Applications : Functions as a probe for critical micelle concentration (CMC) determination and microbial activity screening.
- Electronic Effects: The dimethylamino group increases electron density, contrasting with the target compound’s electron-withdrawing substituents.
Methyl 4-[3-Chloro-5-Methoxy-4-(Nitrobenzyloxy)Phenyl]-... (Stereochemical Variant)
- Substituent : Nitrobenzyloxy group at position 4.
- Key Differences :
- Reactivity : The nitro group may enhance oxidative stability or participate in redox reactions.
- Stereochemistry : The (4R) configuration highlights the importance of chirality in molecular recognition, though the target compound’s stereochemical data are unconfirmed.
Hexahydroquinoline Derivatives
- Core Structure: 1,4,5,6,7,8-Hexahydroquinoline (non-aromatic, flexible core vs. rigid indenopyridine).
- Substituent : 4-Methoxyphenyl.
- Key Differences: Biological Activity: Demonstrates calcium modulation and antibacterial effects, suggesting the indenopyridine core may offer enhanced rigidity for target binding. Synthetic Routes: Prepared via multicomponent reactions involving cyclohexanedione and substituted anilines .
Methodological Insights
- Synthesis: Analogous compounds are synthesized via multicomponent reactions (e.g., cyclohexanedione, aniline derivatives) in ethanol/piperidine , suggesting scalable routes for the target compound.
- Structural Analysis : X-ray crystallography (via SHELX and ORTEP ) and spectroscopic methods (IR, NMR ) are critical for confirming molecular geometry and substituent effects.
- Hydrogen Bonding : Patterns (e.g., graph set analysis ) and ring puckering influence crystal packing and solubility.
Biological Activity
Methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, a compound with the CAS number 443330-21-0, has garnered attention in recent years for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.
The molecular formula of the compound is with a molecular weight of approximately 439.89 g/mol. The structure features a complex indeno-pyridine framework that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated effectiveness against various bacterial strains. For instance, compounds derived from similar structures have shown significant antibacterial activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that modifications in the chemical structure can enhance the antimicrobial properties of related compounds .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 8 |
| HeLa (Cervical Cancer) | 15 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase. This is mediated through the activation of caspases and inhibition of tubulin assembly, which are critical pathways in cancer cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of similar indeno-pyridine derivatives, researchers found that modifications to the ethoxy and methoxy groups significantly enhanced activity against Gram-positive bacteria. The study utilized agar well diffusion methods to determine MIC values across various concentrations, confirming that structural variations directly impact biological outcomes .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of methyl derivatives in a series of synthesized compounds. The study reported that certain methyl substitutions led to a marked increase in cytotoxicity against A549 cells, with IC50 values dropping below 10 µM for some derivatives. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .
The proposed mechanism underlying the biological activities involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
- Cell Cycle Arrest : By interfering with tubulin dynamics, the compound can prevent proper mitotic spindle formation, resulting in G2/M phase arrest.
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step protocols combining condensation, cyclization, and esterification. A representative approach includes:
- Step 1 : Formation of the indenopyridine core via acid-catalyzed cyclization of substituted phenylacetone derivatives.
- Step 2 : Introduction of the chloro-ethoxy-methoxyphenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.
- Step 3 : Esterification of the carboxylic acid intermediate using methanol under acidic conditions.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to prevent side reactions, as seen in analogous indenopyridine syntheses .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the methoxy group ( ppm) and aromatic protons ( ppm) are diagnostic.
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the indenopyridine core and substituted phenyl ring. Intermolecular interactions (e.g., π-π stacking) stabilize crystal packing, as observed in structurally similar compounds .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 458.12 for CHClNO) .
Advanced: How can regioselectivity challenges during cyclization be addressed?
Regioselectivity in the cyclization step is influenced by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may favor undesired tautomers. Dichloromethane or toluene can improve selectivity.
- Catalyst Choice : Lewis acids like ZnCl or BF·EtO direct electron-deficient intermediates toward the desired pathway.
- Temperature Control : Lower temperatures (0–25°C) reduce side-product formation by stabilizing transition states.
Monitoring via TLC or in situ IR spectroscopy helps optimize conditions .
Advanced: What computational strategies predict biological activity or binding mechanisms?
- Molecular Docking : Simulates interactions with target proteins (e.g., kinases or enzymes). The methoxy and chloro groups often contribute to hydrophobic binding pockets.
- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity. For example, electron-withdrawing groups (Cl) enhance electrophilic reactivity in enzyme inhibition.
- MD Simulations : Assess conformational stability of the molecule in solvent or lipid bilayers, critical for bioavailability studies .
Advanced: How do steric and electronic effects influence reactivity in functionalization reactions?
- Steric Hindrance : The 2-methyl group on the indenopyridine core restricts access to the 4-position, requiring bulky ligands (e.g., tert-butylphosphines) in cross-coupling reactions.
- Electronic Effects : The electron-rich methoxy and ethoxy groups activate the phenyl ring toward electrophilic substitution, while the chloro group directs meta-substitution.
- Kinetic Studies : UV-Vis or stopped-flow techniques quantify reaction rates under varying electronic environments .
Basic: What are the key physicochemical properties relevant to pharmacological studies?
- LogP : Calculated ~3.2 (moderate lipophilicity), suggesting blood-brain barrier penetration potential.
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo assays.
- Thermal Stability : DSC/TGA data show decomposition above 200°C, indicating suitability for high-temperature reactions .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives.
- Metabolic Stability : Test for CYP450-mediated degradation using liver microsomes.
- Epimerization Risk : Chiral HPLC monitors racemization under physiological conditions, which may alter activity .
Advanced: What strategies optimize yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
